

A Comparative Guide to HPLC Analysis of Avibactam Synthesis Intermediates

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Compound of Interest

Compound Name: (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) retention times for key intermediates in the synthesis of Avibactam, a crucial β -lactamase inhibitor. Due to the proprietary nature of pharmaceutical development, a direct comparison of retention times for all intermediates under a single, standardized HPLC method is not publicly available. However, this document compiles available data and presents representative analytical methods to assist researchers in developing and validating their own analytical protocols for these compounds.

Key Intermediates in Avibactam Synthesis

The synthesis of Avibactam is a multi-step process involving several key intermediates. The purity and characterization of these intermediates are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). Some of the pivotal intermediates identified in various synthetic routes include:

- (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylic acid ethyl ester oxalate (Also referred to as Avibactam INT 1; CAS 1416134-48-9)
- (2S,5S)-5-hydroxypiperidine-2-carboxylate acid

- Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
- Oxalate salt of benzyl(2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate and its stereoisomers
- N-[[[2-(Aminooxy)ethyl]amino]sulfonyl]carbamic acid tert-butyl ester
- (1R,2S,5R)-6-(Benzyloxy)-7-Oxo-1,6-Diazabicyclo[3.2.1]Octane-2-Carboxylic Acid
- **(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide**

The analysis of these intermediates often requires robust HPLC methods to ensure their chemical purity and, in some cases, their stereochemical integrity.

HPLC Retention Time Comparison

While a comprehensive table comparing the retention times of all intermediates under identical conditions cannot be constructed from publicly available data, the following table summarizes retention time information for Avibactam itself from various reported methods. This data can serve as a useful reference point for researchers developing methods for the structurally related intermediates.

Compound	Retention Time (min)	HPLC Method
Avibactam	3.725	Method 1: Isocratic RP-HPLC
Avibactam	4.410	Method 2: Stability-indicating RP-HPLC
Avibactam	3.7	Method 3: RP-HPLC for simultaneous estimation

Experimental Protocols

Below are the detailed experimental protocols for the HPLC methods mentioned in the table above. These can be used as a starting point for the development of analytical methods for Avibactam intermediates.

Method 1: Isocratic RP-HPLC for Simultaneous Estimation of Ceftazidime and Avibactam

- Instrumentation: A High-Performance Liquid Chromatography system equipped with a PDA detector.
- Column: ODS (250mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of Buffer, Acetonitrile, and Methanol. The exact buffer composition and ratio were optimized for the separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 260 nm.
- Observation: In this method, Avibactam had a retention time of 3.725 minutes.[\[1\]](#)

Method 2: Stability-Indicating RP-HPLC Method

- Instrumentation: A High-Performance Liquid Chromatography system with a suitable detector.
- Chromatographic Conditions: While the specific mobile phase composition is not detailed, the method was developed as a stability-indicating assay.
- Observation: This method reported a retention time of 4.410 minutes for Avibactam.[\[2\]](#)

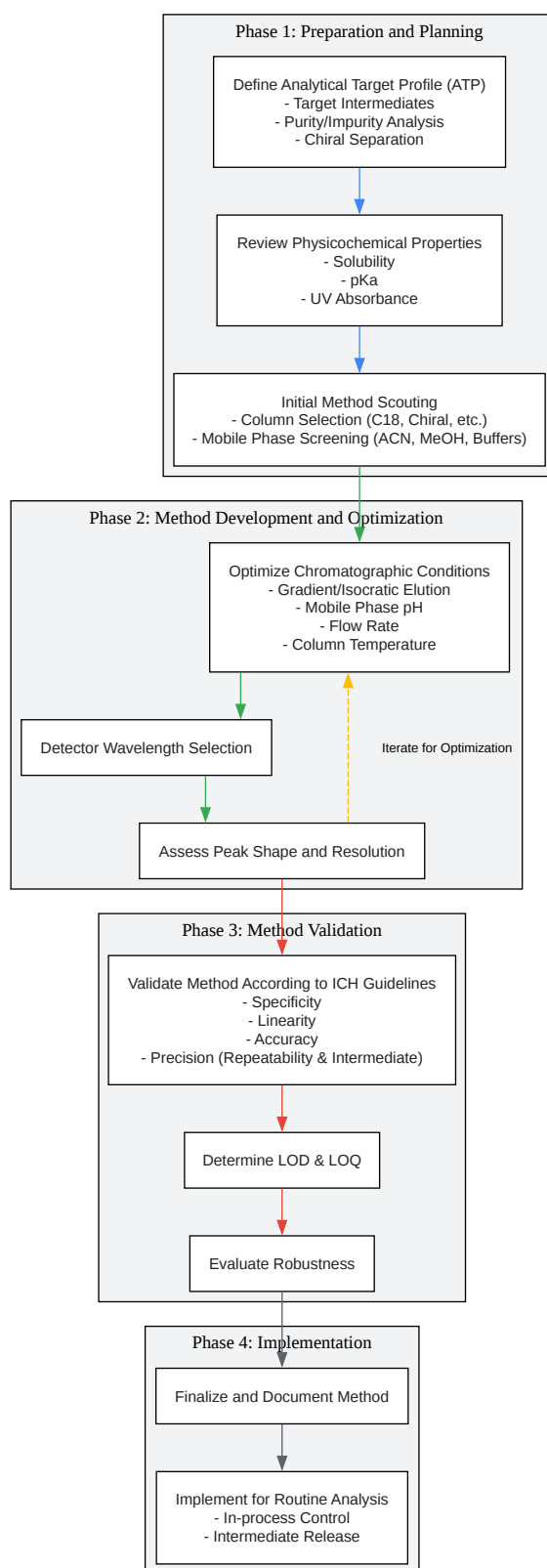
Method 3: RP-HPLC for Simultaneous Estimation in Combined Dosage Form

- Instrumentation: A High-Performance Liquid Chromatography system with a PDA detector.
- Column: Inertsil ODS (150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 (v/v).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Observation: The retention time for Avibactam in this method was found to be 3.7 minutes.[3]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method for the analysis of Avibactam synthesis intermediates is a systematic process. The following diagram illustrates a typical workflow that researchers can follow.



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Caption: Workflow for HPLC method development for Avibactam intermediates.

This guide serves as a foundational resource for researchers engaged in the synthesis and analysis of Avibactam and its intermediates. While direct comparative data is scarce, the provided information on key intermediates and established HPLC methods for the final product offers a valuable starting point for method development and validation efforts in the laboratory.

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